3-Methoxy iminostilbene
Description
Properties
IUPAC Name |
2-methoxy-11H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUWZDGUWHFXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC3=CC=CC=C3N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 3 Methoxyiminostilbene and Its Analogs
Established Synthetic Pathways to Iminostilbene (B142622) Derivatives
The core structure of iminostilbene, a dibenzo[b,f]azepine, can be constructed through several strategic approaches. These methods have been refined over the years to improve yields, reduce environmental impact, and allow for the synthesis of a variety of substituted analogs.
Dehydrohalogenation Routes
Dehydrohalogenation reactions are a classical approach for introducing unsaturation into a molecule. In the context of iminostilbene synthesis, this typically involves the elimination of a hydrogen halide from a halogenated precursor. For instance, a common strategy involves the bromination of an N-protected 10,11-dihydro-5H-dibenzo[b,f]azepine derivative, followed by base-induced dehydrobromination to form the stilbene (B7821643) double bond. guidechem.comsemanticscholar.org One synthetic pathway to a dibenzoazepinone derivative involves the addition of bromine to 5-acetyl-5H-dibenz[b,f]azepine, which is then subjected to dehydrohalogenation and hydrolysis under basic conditions to yield the final product. semanticscholar.orgresearchgate.net This strategy has been shown to be versatile for creating various derivatives of the core structure. semanticscholar.org
Another approach starts with benzylideneaniline, which undergoes formylation, followed by bromination and subsequent dehydrobromination to yield iminostilbene formyl chloride. The final step involves the removal of the formyl group to give iminostilbene. guidechem.com
Catalytic Dehydrogenation Approaches
Catalytic dehydrogenation is a prominent industrial method for the synthesis of iminostilbene from its saturated precursor, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl). nih.gov This process typically involves passing the vapor of iminodibenzyl (B195756) over a heated catalyst. nih.gov
Early methods involved gas-phase dehydrogenation at high temperatures (around 150 °C) using a palladium on carbon (Pd/C) catalyst, though yields were often moderate (20-50%). nih.gov Research has since focused on optimizing catalyst systems, with potassium-promoted iron, cobalt, and manganese oxide catalysts being investigated for large-scale synthesis. nih.gov More recent advancements include liquid-phase catalytic dehydrogenation, which offers advantages such as lower reaction temperatures, simpler equipment, and higher product purity. google.com This one-step method utilizes a catalyst and a hydrogen acceptor in a liquid system, avoiding the high temperatures and equipment demands of gas-phase reactions. google.com
| Method | Catalyst Examples | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Gas-Phase Dehydrogenation | Pd/C, Iron Oxides, Cobalt Oxides, Manganese Oxides | High Temperature (150-600 °C) | Established industrial process | High energy consumption, demanding equipment, difficult product separation | nih.govgoogle.com |
| Liquid-Phase Dehydrogenation | Proprietary catalyst systems | Lower Temperature (Reflux), Nitrogen atmosphere | Simpler route, lower equipment investment, high purity, fewer by-products | Requires a hydrogen acceptor | google.com |
Friedel-Crafts Cyclization Strategies for Related Scaffolds
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a powerful tool for constructing the seven-membered ring of the dibenzo[b,f]azepine system through intramolecular cyclization. wikipedia.orgnih.gov This strategy typically involves the cyclization of a suitably substituted N,N-diarylamine derivative. For example, the intramolecular Friedel-Crafts acylation of a 2-carboxymethyldiarylamine can lead to the formation of the dibenzoazepinone ring system. semanticscholar.org
Various precursors and catalysts have been employed in these cyclization strategies. For the synthesis of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine, a key precursor for the drug oxcarbazepine (B1677851), several Friedel-Crafts ring closures have been developed. semanticscholar.orgresearchgate.net These methods utilize precursors such as 1-(2-(N-phenyl-N-tosylamino)phenyl)-2-bromoethanone or 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid, with catalysts like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). semanticscholar.orgresearchgate.net These approaches are valued for their efficiency and ability to produce complex heterocyclic skeletons in good yields. semanticscholar.org
Palladium-Catalyzed Buchwald-Hartwig Amination in Dibenzoazepine Synthesis
The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly versatile and efficient method for the formation of carbon-nitrogen bonds, making it exceptionally well-suited for the synthesis of dibenzo[b,f]azepines. nih.govacs.org This reaction allows for the intramolecular or double intermolecular coupling of an amine with aryl halides to construct the central azepine ring. nih.gov
One common strategy involves the cyclization of a 2,2'-dihalostilbene with an amine, such as aniline, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov Catalyst systems like Pd₂(dba)₃/DPEphos have been successfully employed for this transformation, affording substituted dibenzo[b,f]azepines in high yields. nih.govbeilstein-journals.org Another approach is the intramolecular cyclization of ortho-brominated dihydrostilbenes. nih.gov Furthermore, domino reactions combining Suzuki coupling with Buchwald-Hartwig amination have been developed for the one-pot synthesis of various substituted dibenzoazepine derivatives. nih.govresearchgate.net The choice of palladium source, ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields. uevora.ptrsc.org
| Strategy | Reactants | Typical Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Double N-Arylation | 2,2'-Dibromostilbene + Aniline | Pd₂(dba)₃ / DPEphos, Cs₂CO₃, Toluene (B28343) | Convergent synthesis of symmetrical dibenzoazepines. | nih.govbeilstein-journals.org |
| Intramolecular N-Arylation | ortho-Brominated dihydrostilbene derivative | Pd(OAc)₂ / Xantphos, K₂CO₃, Toluene | Synthesis of unsymmetrical dibenzoazepines. | nih.govrsc.org |
| Domino Suzuki/Buchwald-Hartwig | Vinylpyridine + Boronate ester aniline | Pd/Rh catalyst systems | One-pot synthesis of complex, substituted derivatives. | nih.govresearchgate.net |
| Domino Mizoroki-Heck/Buchwald-Hartwig | 2-Bromostyrene + 2-Chloroaniline | Pd catalyst with specific ligand control | Direct synthesis with high regioselectivity and excellent yields. | beilstein-journals.org |
Specific Synthesis of Methoxyiminostilbene via Double Bond Functionalization
The introduction of a methoxy (B1213986) group at the 10-position (also referred to as the 3-position in some nomenclature) of the iminostilbene core is a crucial step in the synthesis of the antiepileptic drug oxcarbazepine. beilstein-journals.orgresearchgate.net A highly effective method for achieving this involves the functionalization of the double bond in the iminostilbene ring system.
Bromination and Subsequent Elimination Reactions
A well-established industrial process for the synthesis of 10-methoxyiminostilbene (B195700) starts with iminostilbene. acs.orgdatapdf.com The synthesis proceeds through the following key steps:
N-Protection: The imino nitrogen of iminostilbene is first protected, commonly through acetylation with acetic anhydride (B1165640). beilstein-journals.orgacs.org This step is crucial to prevent side reactions in the subsequent steps.
Bromination/Methoxylation: The N-acetyliminostilbene is then treated with a brominating agent in methanol (B129727). A particularly effective and novel reagent for this step is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). beilstein-journals.orgacs.orgdatapdf.com This reaction proceeds via the formation of a bromonium ion across the double bond, which is then attacked by methanol as a solvent to yield an N-acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine intermediate. acs.orgdatapdf.com This tandem reaction provides the bromohydrin methyl ether in excellent yields (88-92%). acs.orgdatapdf.com
Elimination (Dehydrobromination): The final step is an elimination reaction to re-form the double bond, now with the desired methoxy substituent. This is typically achieved by heating the intermediate with a base, such as triethylamine (B128534), in a solvent like toluene. beilstein-journals.orgacs.org The resulting dehydrobromination yields 10-methoxyiminostilbene after a workup and purification procedure. acs.orgdatapdf.com
Industrial Scale Synthesis Considerations
The large-scale production of 10-methoxyiminostilbene (MISB) has been optimized to improve yield, reduce costs, and enhance safety and environmental profiles compared to earlier methods. acs.org A key challenge in industrial synthesis is the use of hazardous reagents like liquid bromine, phosgene (B1210022), or cyanogen (B1215507) halides, which are not ideal for commercial-scale operations. acs.org
The process generally follows these key transformations:
N-Acetylation: The imino nitrogen of iminostilbene is protected, typically with acetic anhydride, to form N-acetyliminostilbene. acs.orgacs.org
Bromomethoxylation: The protected intermediate reacts with DBDMH in methanol. This step functionalizes the carbon-carbon double bond of the central ring, installing a methoxy group and a bromine atom on the adjacent carbons (positions 10 and 11) to form N-Acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine. acs.orgacs.org
Elimination and Deprotection: The subsequent steps involve dehydrobromination using a base like triethylamine, followed by hydrolysis of the acetyl group to yield the final 10-methoxyiminostilbene product. acs.orgacs.orgnih.gov These last two steps can often be combined into a one-pot procedure to increase efficiency. acs.orgacs.org
This robust process has been proven to be reproducible on a commercial scale, making it an economically viable and environmentally conscious method for producing this key pharmaceutical intermediate. acs.org
Novel Synthetic Strategies and Process Optimization
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and scalable methods for producing iminostilbene and its derivatives. Key areas of innovation include the adoption of continuous manufacturing processes and the development of highly regioselective reactions.
Continuous Synthesis Approaches for Iminostilbene Intermediates
The pharmaceutical industry is increasingly shifting from traditional batch processing to continuous manufacturing (CM) to enhance quality control, improve safety, and increase efficiency. osti.gov Continuous synthesis, often utilizing flow chemistry, offers significant advantages such as superior heat and mass transfer, which allows for precise temperature control and safer handling of exothermic reactions. osti.govnih.gov
For the synthesis of iminostilbene derivatives like carbamazepine (B1668303), continuous processes have been successfully developed starting from iminostilbene. osti.govosti.gov These systems often employ continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs). osti.govnih.gov
Kinetic Modeling: A crucial aspect of developing a continuous process is the creation of accurate kinetic models. osti.govosti.gov By first studying the reaction kinetics in batch reactors, researchers can develop models that predict reaction outcomes under various conditions. These models are then used to optimize the continuous process, for instance, by determining the ideal residence time, temperature, and reagent concentrations to maximize yield and minimize byproduct formation. osti.gov
Process Analytical Technology (PAT): Continuous manufacturing allows for the integration of real-time monitoring tools. For example, in-line Raman spectroscopy has been validated for monitoring the concentration of both the iminostilbene reactant and the carbamazepine product during synthesis. osti.gov This allows for dynamic process control and ensures consistent product quality. osti.gov
These principles and technologies are directly applicable to the synthesis of other iminostilbene intermediates. By leveraging flow chemistry, the production of compounds like 3-methoxyiminostilbene can be made more efficient, scalable, and safer. researchgate.netnih.gov
| Feature | Description | Advantage | Reference |
|---|---|---|---|
| Reactor Type | Continuous Stirred-Tank Reactor (CSTR) or Plug Flow Reactor (PFR) are commonly used. | Enables constant production, better mixing, and temperature control. | osti.govnih.gov |
| Kinetic Modeling | Mathematical models based on batch reaction data are used to optimize the continuous process. | Allows for process optimization and simulation of disturbances, leading to higher conversion rates. | osti.gov |
| In-line Monitoring (PAT) | Techniques like Raman spectroscopy are used for real-time analysis of reactant and product concentrations. | Ensures consistent product quality and allows for immediate process adjustments. | osti.gov |
| Safety | Small reactor volumes and excellent heat dissipation minimize risks associated with hazardous reagents or exothermic reactions. | Improved operational safety, especially when scaling up production. | nih.gov |
Regioselective Synthesis of Iminostilbene Derivatives
Regioselectivity—the control of where a chemical reaction occurs on a molecule—is critical when synthesizing specifically substituted analogs of iminostilbene. While functionalizing the central double bond of the symmetrical iminostilbene core to produce 10-methoxyiminostilbene does not present a regioselective challenge, introducing substituents onto the aromatic rings requires precise control. acs.org
Various strategies have been developed for the regioselective functionalization of related aromatic systems. For instance, methods for the regioselective bromination of aromatic compounds using N-bromosuccinimide (NBS) under photochemical conditions have been reported. liverpool.ac.uk In the context of the dibenzo[b,f]azepine skeleton, achieving a specific substitution pattern, such as ortho-bromo substitution, may require the use of a directing group on the molecule to guide the incoming substituent to the desired position. researchgate.net
Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to construct substituted dibenzo[b,f]azepines with high yields. beilstein-journals.orgnih.gov This approach involves the cyclization of substituted 2,2'-dibromostilbenes, allowing for the synthesis of derivatives with substituents at various positions on the aromatic rings. nih.gov Such methods provide a powerful toolkit for creating a diverse library of iminostilbene analogs for further research and development.
Precursor Compounds and Intermediate Transformations
The synthesis of 3-methoxyiminostilbene (specifically, the 10-methoxy isomer) relies on a series of well-defined transformations starting from common precursors. The primary starting material for the most economically viable industrial processes is iminostilbene. acs.orgacs.org
The synthetic pathway involves several key intermediate compounds and transformations:
Iminostilbene (Precursor): This tricyclic compound is the foundational building block. acs.org It is typically prepared via the catalytic dehydrogenation of its saturated analog, iminodibenzyl. beilstein-journals.org
N-Acetyliminostilbene (Intermediate): The first transformation is the protection of the secondary amine at the N-5 position. This is commonly achieved by reacting iminostilbene with acetic anhydride. acs.orgdatapdf.com This step is crucial as it prevents unwanted side reactions at the nitrogen atom in subsequent steps.
N-Acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine (Intermediate): This is the key halohydrin ether intermediate. It is formed by the reaction of N-acetyliminostilbene with a brominating agent (like DBDMH) in a methanol solvent. acs.orgbeilstein-journals.orgnih.gov This reaction simultaneously adds a bromine atom and a methoxy group across the C10-C11 double bond. acs.org
N-Acetyl-10-methoxyiminostilbene (Intermediate): Dehydrobromination of the bromomethoxy intermediate, typically using a base such as triethylamine in toluene, eliminates HBr to reform the double bond, now with a methoxy group attached at the 10-position. acs.orgdatapdf.com
10-Methoxyiminostilbene (Final Product): The final transformation is the removal of the N-acetyl protecting group. This deprotection is often achieved via hydrolysis with a base like potassium hydroxide (B78521) (KOH), sometimes with a phase-transfer catalyst like PEG-200 to facilitate the reaction, yielding the desired product. acs.orgacs.org
| Compound | Role | Transformation | Reagents | Reference |
|---|---|---|---|---|
| Iminostilbene | Precursor | N-Acetylation | Acetic anhydride (Ac₂O) | acs.orgacs.org |
| N-Acetyliminostilbene | Intermediate | Bromomethoxylation | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Methanol (CH₃OH) | acs.orgacs.org |
| N-Acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | Intermediate | Dehydrobromination | Triethylamine (Et₃N), Toluene | acs.orgdatapdf.com |
| N-Acetyl-10-methoxyiminostilbene | Intermediate | N-Deacetylation (Hydrolysis) | Potassium hydroxide (KOH), PEG-200 | acs.orgacs.org |
| 10-Methoxyiminostilbene | Final Product | - | - | acs.org |
Chemical Derivatization and Functionalization Studies of 3 Methoxyiminostilbene
Functionalization of the Dibenzo[b,f]azepine Core
The dibenzo[b,f]azepine scaffold, also known as the iminostilbene (B142622) core, is a versatile platform for chemical modification. researchgate.netresearchgate.net Its secondary amine and aromatic rings are primary targets for functionalization, allowing for the synthesis of a diverse library of derivatives. researchgate.netgoogle.com
N-Alkylation and N-Arylation Reactions
The nitrogen atom of the azepine ring is a common site for functionalization. researchgate.netbeilstein-journals.org Standard reactions for secondary arylamines are applicable, with N-alkylation and N-arylation being the most prominent methods to introduce molecular diversity. researchgate.net
N-Alkylation is typically achieved by reacting the iminostilbene core with alkyl halides. researchgate.netgoogle.com This base-promoted substitution reaction is a foundational method for producing various derivatives. google.com For instance, the industrial synthesis of the drug Opipramol involves the alkylation of iminostilbene as a key intermediate step. researchgate.netbeilstein-journals.org
N-Arylation reactions introduce aryl groups to the nitrogen atom and are often accomplished using metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel-based catalyst systems have all been successfully employed. beilstein-journals.orgresearchgate.net
Palladium-catalyzed Arylation : This is a highly efficient method for coupling iminostilbenes with a wide range of aryl and heteroaryl halides. researchgate.netthieme-connect.deresearchgate.net Research by Buchwald and colleagues demonstrated that using a fourth-generation palladacycle precatalyst (RuPhos G4) with a biarylphosphine ligand (RuPhos) allows for excellent yields with low catalyst loadings (0.1 to 1 mol%). beilstein-journals.orgthieme-connect.de The conditions are robust, tolerating sterically hindered substrates and both aryl chlorides and bromides. researchgate.netthieme-connect.de
Copper- and Nickel-catalyzed Arylation : These provide effective alternatives to palladium catalysis. beilstein-journals.org A ligand-free, copper(I) oxide (CuO) catalyzed N-arylation of iminodibenzyl (B195756) and iminostilbene with unactivated aryl halides has been developed, proceeding under mild conditions. researchgate.net Similarly, nickel-based catalysts have also been successfully applied to the N-arylation of these dibenzazepine (B1670418) derivatives. beilstein-journals.orgresearchgate.net
| Reaction Type | Catalyst System | Reagents/Conditions | Substrate Scope | Yield | Citations |
| N-Arylation | RuPhos Palladacycle G4 | LiN(SiMe3)2, 1,4-dioxane, 100 °C | (Hetero)aryl chlorides, bromides | Good to Excellent | researchgate.netbeilstein-journals.orgthieme-connect.de |
| N-Arylation | CuO (ligand-free) | KOtBu, THF, 80-100 °C | Unactivated aryl halides | Moderate to Excellent | beilstein-journals.orgresearchgate.net |
| N-Arylation | NiO | KOtBu, THF, 100 °C | Aryl bromides | Good to Excellent | beilstein-journals.orgresearchgate.net |
| N-Alkylation | Base-promoted | Alkyl halides, NaNH2/KNH2, Toluene (B28343) | Dialkylaminoalkyl chlorides | Not specified | researchgate.netgoogle.com |
Ring Functionalization through Halogenation and Subsequent Reactions
Functionalization is not limited to the nitrogen atom; the aromatic rings and the ethylene (B1197577) bridge of the core can also be modified. Halogenation is a key first step to enable further synthetic transformations. beilstein-journals.org Direct halogenation of the iminostilbene aromatic rings is generally considered inert. liverpool.ac.uk Therefore, synthetic strategies often involve protecting the amine, functionalizing the double bond, and then performing subsequent reactions.
A significant industrial process for producing 10-methoxyiminostilbene (B195700) involves a halogenation-dehalogenation strategy starting from N-acetyliminostilbene. acs.org
Bromoetherification : N-acetyliminostilbene is reacted with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in methanol (B129727). This reaction proceeds at a low temperature (5-10 °C) and installs a bromine atom at the 10-position and a methoxy (B1213986) group at the 11-position of the dihydro-dibenzo[b,f]azepine core. acs.org Other methods utilize N-bromo-succinimide (NBS) as the brominating agent. google.com
Dehydrobromination : The resulting N-acetyl-10-bromo-11-methoxy intermediate is then treated with a base, such as triethylamine (B128534) (Et3N), in a solvent like toluene under reflux. This eliminates hydrobromic acid (HBr), reforming the double bond and creating an enol ether. acs.org
Hydrolysis/Methoxylation : Subsequent treatment with a stronger base like potassium hydroxide (B78521) (KOH) can complete the formation of 10-methoxyiminostilbene. acs.org
This sequence highlights how halogenation of the central ring's double bond, rather than the aromatic rings, is a pivotal strategy for introducing the methoxy group. acs.org
| Step | Reagent | Solvent | Conditions | Product | Citations |
| 1. Bromoetherification | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Methanol | 5-10 °C, 6-8 h | N-Acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | acs.org |
| 2. Dehydrobromination | Triethylamine (Et3N) | Toluene | Reflux, 24 h | N-Acetyl-10-methoxyiminostilbene | acs.org |
| 3. Methoxylation | Potassium Hydroxide (KOH), PEG-200 | Toluene | Reflux, 4-6 h | 10-Methoxyiminostilbene | acs.org |
Introduction of Variable Amide Linkers
Amide functionalities can be introduced onto the dibenzo[b,f]azepine core, primarily through the nitrogen atom. This is a common strategy for creating derivatives with diverse properties. researchgate.netnih.gov One direct method involves the amidation of the dihydrodibenzo[b,f]azepine scaffold with various acyl halides, which allows for the introduction of amide linkers of variable lengths. researchgate.netbeilstein-journals.org
Another well-established route is to first convert the iminostilbene into a carbonyl chloride intermediate. lew.ro
Phosgenation : 5H-Dibenzo[b,f]azepine is reacted with phosgene (B1210022) (COCl₂) or a phosgene equivalent to produce 5H-dibenzo[b,f]azepine-5-carbonyl chloride. lew.ro
Amidation : This reactive carbonyl chloride is then treated with a primary or secondary amine (e.g., pyrrolidine, 1-phenylpiperazine) in the presence of a base like triethylamine to form the corresponding amide derivative. lew.ro
This two-step process effectively creates a stable amide linker between the iminostilbene core and a wide variety of other chemical moieties. lew.ro
Derivatization Strategies for Analytical Enhancement in Research
Beyond synthesizing new molecules for potential applications, chemical derivatization is a crucial strategy for improving the detection and analysis of compounds like 3-methoxyiminostilbene in complex matrices. sci-hub.sejfda-online.com Derivatization aims to modify an analyte to enhance its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS), thereby increasing analytical sensitivity and selectivity. jfda-online.comnih.gov
On-Tissue Chemical Derivatization for Enhanced Detection
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. nih.govhtximaging.com However, some molecules, particularly those with low abundance or poor ionization efficiency like certain amines, are difficult to detect. htximaging.com On-tissue chemical derivatization (OTCD) is an emerging strategy to overcome these limitations. nih.gov
In this approach, a derivatizing reagent is applied directly to the tissue slice. sci-hub.seacs.org The reagent reacts with the target analyte in situ, attaching a chemical tag that significantly improves its ionization efficiency. htximaging.com Often, these tags contain a pre-charged moiety, such as a quaternary ammonium (B1175870) group, which ensures the derivative is readily detected in positive-ion mode MALDI-MS. sci-hub.seacs.org While this technique has been demonstrated for various analytes like fatty acids and neurotransmitters, the principles are directly applicable to the secondary amine of the iminostilbene core. sci-hub.sehtximaging.com This allows for sensitive mapping of the compound and its metabolites within biological tissues, providing valuable pharmacokinetic and distribution data without the need for radiolabeling. researchgate.net
Reagents and Reaction Conditions for Derivatization
The choice of derivatization reagent depends on the functional group being targeted and the analytical technique employed. For the iminostilbene core, the secondary amine is the primary target for derivatization.
For GC-MS Analysis : To analyze non-volatile compounds like iminostilbene by GC, derivatization is mandatory to increase volatility. jfda-online.comsigmaaldrich.com
Silylation : Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the N-H group to replace the active hydrogen with a nonpolar silyl (B83357) group (e.g., trimethylsilyl (B98337) or TBDMS). sigmaaldrich.comnih.gov TBDMS derivatives are known to be more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com
Acylation : Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to form fluoroacyl derivatives, which improves chromatographic behavior and enhances detector response. jfda-online.commdpi.com
For LC-MS/MS and MALDI-MSI Analysis : Derivatization is used to enhance ionization efficiency.
Reagents for Amines : A variety of reagents are designed to react with primary and secondary amines to introduce a readily ionizable tag. ddtjournal.comacs.orgrsc.org
Dansyl Chloride : A classic reagent that reacts with amines to add a dimethylamino group, which improves ionization. ddtjournal.com
Isothiocyanates (e.g., Phenyl isothiocyanate) : These react with amines to form thiourea (B124793) derivatives, which can be analyzed by LC-MS. rsc.org
Reactive Matrices for MALDI-MSI : Novel compounds have been designed to act as both the derivatization reagent and the MALDI matrix. For example, 2-fluoro-1-methyl pyridinium (B92312) (FMP)-based reagents selectively target primary and secondary amines, adding a permanent positive charge that dramatically increases ionization efficiency for imaging applications. htximaging.com
| Analytical Technique | Derivatization Type | Reagent Example | Target Group | Purpose | Citations |
| GC-MS | Silylation | MTBSTFA | Secondary Amine (N-H) | Increase volatility and thermal stability | sigmaaldrich.comnih.gov |
| GC-MS | Acylation | Pentafluoropropionic anhydride (PFPA) | Secondary Amine (N-H) | Improve chromatographic behavior and detection | jfda-online.commdpi.com |
| LC-MS/MS | Sulfonylation | Dansyl Chloride | Secondary Amine | Enhance ionization efficiency | ddtjournal.com |
| MALDI-MSI | On-Tissue Tagging | FMP-based reactive matrix | Secondary Amine | Enhance ionization for spatial mapping in tissue | htximaging.com |
Formation of Complex Hybrid Structures from the Iminostilbene Scaffold
A prominent strategy for expanding the chemical space of iminostilbene-based molecules is through molecular hybridization, where the iminostilbene core is linked to other pharmacologically active moieties. This approach aims to create novel compounds with potentially synergistic or enhanced biological activities. One of the most effective methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, which forms a stable 1,2,3-triazole linker between the iminostilbene scaffold and another molecule. acs.orgbohrium.comresearchgate.net This reaction is valued for its high efficiency, regioselectivity, and mild reaction conditions. researchgate.net
The general synthetic pathway involves two main steps. First, the nitrogen atom of the iminostilbene ring is functionalized with a terminal alkyne group, typically by reacting it with a compound like propargyl bromide. acs.org This creates an alkyne-functionalized iminostilbene intermediate. In the second step, this intermediate is reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield a diverse library of 1,4-disubstituted 1,2,3-triazole hybrids. acs.orgresearchgate.net
Research has focused on the synthesis of novel iminostilbene-linked 1,2,3-triazole pharmacophores. dntb.gov.uanih.gov These studies utilize the Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction between an N-alkynylated iminostilbene, specifically 5-(Prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine, and various substituted azidobenzene (B1194522) derivatives. nih.govgrafiati.com This reaction efficiently generates a series of hybrid molecules where the iminostilbene core is connected to different aromatic systems via a triazole ring. nih.gov The structures of the resulting compounds are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govgrafiati.com
The synthesis of these pharmacophores demonstrates a versatile method for creating a library of derivatives from a common iminostilbene precursor. The choice of the substituted azidobenzene allows for systematic modification of the physicochemical properties of the final compounds.
Table 1: Examples of Synthesized Iminostilbene-Linked 1,2,3-Triazole Pharmacophores Data sourced from a study on the synthesis of iminostilbene-linked triazole pharmacophores. nih.gov
| Compound ID | R-Group on Azidobenzene | Final Structure |
| 7c | H | 5-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-5H-dibenzo[b,f]azepine |
| 7d | 4-F | 5-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-5H-dibenzo[b,f]azepine |
| 7e | 4-Cl | 5-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-5H-dibenzo[b,f]azepine |
| 7j | 4-NO₂ | 5-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-5H-dibenzo[b,f]azepine |
Following a similar molecular hybridization approach, a series of novel dibenzoazepine-substituted triazole hybrids has been synthesized and characterized. acs.orgacs.org These syntheses also employ a two-step process that begins with a nucleophilic substitution reaction to introduce a propargyl group onto the dibenzoazepine nitrogen, followed by the CuAAC click reaction with various azide (B81097) intermediates. acs.org This strategy has proven to be highly effective, affording the target hybrid structures in high yields, typically ranging from 74% to 98%. acs.orgresearchgate.net
The research highlights the modularity of the click chemistry approach, enabling the fusion of the dibenzoazepine (iminostilbene) moiety with other chemical scaffolds. bohrium.com The resulting triazole-linked hybrids are stable compounds that have been fully characterized to confirm their chemical structures. acs.org This synthetic route provides a robust platform for generating diverse dibenzoazepine derivatives for further scientific investigation. researchgate.netresearchgate.net
Table 2: Synthesis Yields of Dibenzoazepine-Substituted Triazole Hybrids Data sourced from a study on the synthesis of dibenzoazepine-substituted triazole hybrids. acs.orgresearchgate.net
| Compound ID | R-Group on Azide | Yield (%) |
| 12 | 4-fluorobenzyl | 92% |
| 13 | 4-(trifluoromethyl)benzyl | 98% |
| 14 | 2,4-dichlorobenzyl | 89% |
| 15 | 2,5-dichlorobenzyl | 85% |
| 16 | 2-chlorobenzyl | 81% |
| 17 | 3-chlorobenzyl | 74% |
| 18 | 4-chlorobenzyl | 87% |
| 19 | 2-methylbenzyl | 95% |
| 20 | 4-methylbenzyl | 91% |
Structure Activity Relationship Sar Investigations Involving 3 Methoxyiminostilbene and Its Derivatives
Positional Isomerism and its Impact on Activity (e.g., 3-Methoxy vs. 10-Methoxy)
The location of substituents on the dibenzo[b,f]azepine (iminostilbene) ring system is a critical determinant of biological activity. While direct comparative studies between 3-methoxy and 10-methoxy isomers are not extensively detailed in the available literature, the strategic importance of the 10-position is well-established through the development of prominent carbamazepine (B1668303) analogues.
10-Methoxyiminostilbene (B195700) is a key advanced intermediate in the industrial synthesis of Oxcarbazepine (B1677851). acs.orgresearchgate.net Oxcarbazepine, which features a keto group at the 10-position, was designed to avoid the epoxide-diol metabolic pathway of carbamazepine, which is linked to certain adverse effects. tandfonline.com This highlights that modification at the 10-position is a successful strategy for improving the tolerability profile of this drug class. acs.org
Influence of Substituents on the Iminostilbene (B142622) Scaffold
The addition of various functional groups to the iminostilbene core has been a primary strategy for modulating anticonvulsant activity. The nature of these substituents can alter the compound's interaction with its biological target, as well as its pharmacokinetic properties.
While the provided outline specifies this section, dedicated research focusing on modifications at the 3-Oxy site of the iminostilbene scaffold for anticonvulsant activity is not extensively represented in primary scientific literature. SAR studies on related anticonvulsants with different core structures have shown that substitutions at an equivalent position can be crucial. For example, in the N-benzyl-propionamide class of anticonvulsants, modifications at the 3-oxy position are critical for activity. nih.gov However, for the dibenzo[b,f]azepine class, research has predominantly focused on substitutions at the N5, C10, and C11 positions, as well as on the aromatic rings of the scaffold.
Attaching different aromatic and heteroaromatic groups to the iminostilbene scaffold has been explored to develop novel derivatives with enhanced potency. A common approach involves creating Schiff base derivatives by reacting the 5H-dibenzo[b,f]azepine-5-carboxamide core with various aldehydes and ketones. ajol.info This derivatization at the carboxamide functional group introduces a wide range of substituted aryl rings.
In one study, several carbamazepine-based Schiff bases were synthesized and evaluated. The results showed that compounds C7 (derived from 2,4-dichlorobenzaldehyde) and C5 (derived from 4-dimethylaminobenzaldehyde) exhibited anticonvulsant activity comparable to the standard drug, diazepam, in a pentylenetetrazol (PTZ)-induced seizure model. ajol.info In contrast, derivatives C1 (from benzaldehyde) and C2 (from 4-chlorobenzaldehyde) showed the least activity. ajol.info These findings indicate that the electronic properties of the substituted aromatic ring play a significant role, with electron-withdrawing (dichloro) and strongly electron-donating (dimethylamino) groups at the para-position conferring potent activity.
Another study synthesized a series of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5-yl) urea (B33335) derivatives, incorporating the urea pharmacophore present in carbamazepine, and found several compounds with significant anticonvulsant action. nih.gov
Steric and Electronic Effects in Dibenzo[b,f]azepine Derivatives
The anticonvulsant potency of dibenzo[b,f]azepine derivatives is governed by a complex interplay of steric (size and shape) and electronic (electron-donating or -withdrawing) properties of their substituents. These factors influence everything from receptor binding to membrane permeability and metabolic stability.
A study evaluating esters of the active metabolite of oxcarbazepine was designed specifically to cover a range of lipophilic, electronic, and steric factors. acs.org The results showed that the (S)-acetate enantiomer was the most active of the series against maximal electroshock (MES)-induced seizures, suggesting that a relatively small, moderately lipophilic ester at this position is favorable. acs.org
The electronic nature of substituents on attached aromatic rings is also crucial. As noted previously, both electron-withdrawing groups (e.g., dichloro substituents) and strong electron-donating groups (e.g., dimethylamino) on an appended phenyl ring can lead to potent anticonvulsant activity. ajol.info This suggests that the electronic effect is not simply linear and may involve complex interactions with the target protein, where both electron-poor and electron-rich moieties can form favorable interactions. Steric hindrance can also play a role; for example, introducing a substituent at the 4-position can restrict the flexibility of the tricyclic system, which in some cases enhances sodium channel blocking activity. daneshyari.com
Structure-Metabolism Relationships of Iminostilbene Analogs
Understanding the relationship between a compound's structure and its metabolic fate is crucial for designing safer and more effective drugs. The metabolism of carbamazepine is a classic example, proceeding largely through an unstable 10,11-epoxide metabolite, which is then converted to a trans-diol. pharmacy180.com This epoxide metabolite is believed to be responsible for some of the idiosyncratic adverse drug reactions associated with carbamazepine. liverpool.ac.uk
The development of oxcarbazepine represents a successful application of structure-metabolism principles. By introducing a keto group at the 10-position, the metabolic pathway is shifted. Oxcarbazepine is rapidly reduced to its active monohydroxy derivative (MHD), thus avoiding the formation of the reactive epoxide intermediate. tandfonline.com This structural modification results in a drug that is generally better tolerated than carbamazepine. acs.orgtandfonline.com
Further research into halogenated carbamazepine analogues has shown that strategic placement of halogen atoms (e.g., 2-chloro or 2,8-difluoro) can effectively block aromatic ring hydroxylation, another metabolic pathway. rsc.org Similarly, a novel oxime derivative of oxcarbazepine was found to be metabolized to only a minor extent, meaning its anticonvulsant effect is solely attributable to the parent compound, which could lead to a more predictable pharmacokinetic profile and an improved side-effect profile. nih.gov
Comparative SAR Studies with Related Compounds
Comparing the SAR of iminostilbene derivatives with other classes of anticonvulsants provides a broader context for understanding the key pharmacophoric features required for activity. The primary mechanism for carbamazepine and its analogues is the blockade of voltage-gated sodium channels, a mechanism shared by phenytoin. pharmacy180.com Both classes of drugs require an aromatic or hydrophobic moiety for activity. In hydantoins like phenytoin, two phenyl rings at the 5-position are crucial. In iminostilbenes, the tricyclic dibenzo[b,f]azepine system serves a similar role as the hydrophobic anchor.
However, there are key differences. The urea (-NH-CO-NH2) or carbamate (B1207046) (-O-CO-NH2) moiety is a common feature in many anticonvulsants, including phenytoin, carbamazepine, and phenobarbital. nih.gov The N-carboxamide group at the 5-position of the azepine ring is essential for the activity of carbamazepine and its derivatives.
Comparisons with compounds acting on different targets are also informative. For instance, quinazolin-4(3H)-one derivatives, which act as positive allosteric modulators of the GABAA receptor, also possess a hydrophobic aromatic system. mdpi.com SAR studies on these compounds revealed that electron-withdrawing groups on an attached phenyl ring generally produced more potent anticonvulsant activity, a trend also observed in some iminostilbene derivatives. mdpi.commdpi.com This suggests a common principle where modulation of electronic properties on a peripheral aromatic ring is a viable strategy for enhancing potency, regardless of the specific protein target.
The table below presents a comparative overview of the anticonvulsant activity of selected dibenzo[b,f]azepine derivatives from a study, highlighting the impact of structural modifications. acs.org
| Compound | Modification | Anticonvulsant Activity (MES test, oral ED₅₀ in rats, mg/kg) | Neurotoxicity (Rotarod test, oral TD₅₀ in rats, mg/kg) |
|---|---|---|---|
| Carbamazepine | Parent Drug | 4.9 ± 0.6 | 15.8 ± 1.3 |
| Oxcarbazepine | 10-keto analogue | 11.4 ± 1.6 | > 100 |
| (S)-Licbazepine | (S)-10-hydroxy metabolite | 11.7 ± 2.4 | 128.0 ± 19.0 |
| (R)-Licbazepine | (R)-10-hydroxy metabolite | 23.0 ± 4.0 | > 100 |
| (S)-Acetate Ester | (S)-10-acetate ester of Licbazepine | 4.7 ± 0.9 | 38.9 ± 4.5 |
| (R)-Acetate Ester | (R)-10-acetate ester of Licbazepine | 10.9 ± 2.3 | > 100 |
Computational Chemistry and Molecular Modeling of 3 Methoxyiminostilbene
Molecular Docking Studies of Iminostilbene (B142622) Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode and affinity of small molecules, such as iminostilbene derivatives, within the binding site of a target protein. nih.gov
Studies on iminostilbene analogs have demonstrated their potential to interact with various biological targets. For instance, molecular docking analyses of imine stilbene (B7821643) (IMS) analogs have been carried out against the SIRT1 protein, which is associated with aging and longevity. nih.gov All five tested IMS analogs showed a greater binding affinity for SIRT1 than resveratrol (B1683913), a known SIRT1 activator. nih.gov Similarly, novel iminostilbene derivatives linked to 1,2,3-triazoles have been docked against GABA(A) proteins to evaluate their potential as anti-anxiety agents. nih.gov These studies provide a framework for understanding how 3-Methoxyiminostilbene might interact with similar protein targets.
The analysis of ligand-protein interactions is crucial for understanding the molecular basis of a compound's biological activity. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, π-stacking, and salt bridges, determine the stability and specificity of the ligand-protein complex. nih.govresearchgate.net
In docking studies of iminostilbene analogs with the SIRT1 protein, specific interactions with amino acid residues in the binding pocket are responsible for the observed enhanced binding affinity. nih.gov Likewise, for iminostilbene-triazole hybrids targeting the GABA(A) receptor, the docking analysis reveals key binding interactions that are thought to be responsible for their anti-anxiety effects. nih.gov Visualization tools are often used to create 2D and 3D representations of these interactions, showing the specific amino acid residues involved and the types of bonds formed. researchgate.netresearchgate.net For example, studies on other heterocyclic compounds have identified specific hydrogen bonds and hydrophobic contacts that are critical for binding to their respective protein targets. aber.ac.ukorientjchem.org A detailed analysis of 3-Methoxyiminostilbene would involve identifying its potential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings to predict its interaction profile with a given protein target.
| Interaction Type | Description | Key Atomic Groups Involved |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -OH, -NH, C=O, N, O |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alkyl chains, Aromatic rings |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or edge-to-face. nih.gov | Phenyl, Pyridyl, Indolyl rings |
| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | -COO⁻, -NH₃⁺ |
| Cation-π Interaction | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | Quaternary ammonium (B1175870), Metal cations, Aromatic rings |
Binding energy is a key parameter derived from molecular docking studies that quantifies the strength of the interaction between a ligand and its target protein. researchgate.net A lower, more negative binding energy value typically indicates a more stable and favorable ligand-protein complex. aber.ac.uk
In a study involving imine stilbene analogs and the SIRT1 protein, three of the five analogs exhibited significantly lower binding energies (-9.58, -9.54, and -9.82 kcal/mol) compared to resveratrol (-8.11 kcal/mol), suggesting a stronger binding affinity. nih.gov Similarly, docking studies of quinoline-stilbene derivatives against E. coli DNA gyraseB showed that the compounds with the best antibacterial activity also had the lowest binding energies (-6.9 and -7.1 kcal/mol), comparable to the control drug ciprofloxacin (B1669076) (-7.3 kcal/mol). researchgate.net These calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov Various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to refine these binding energy predictions. mdpi.comuni-duesseldorf.de
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Imine Stilbene Analog (3a) | SIRT1 | -9.58 | nih.gov |
| Imine Stilbene Analog (3b) | SIRT1 | -9.54 | nih.gov |
| Imine Stilbene Analog (3e) | SIRT1 | -9.82 | nih.gov |
| Resveratrol (Reference) | SIRT1 | -8.11 | nih.gov |
| Quinoline-Stilbene (19) | E. coli DNA gyraseB | -6.9 | researchgate.net |
| Quinoline-Stilbene (24) | E. coli DNA gyraseB | -7.1 | researchgate.net |
| Ciprofloxacin (Reference) | E. coli DNA gyraseB | -7.3 | researchgate.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is a versatile tool in computational chemistry used to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data. als-journal.comnih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+g), have been applied to study imino-dibenzyl triazole derivatives to understand their antioxidant mechanisms. digitellinc.com
DFT is widely used to evaluate the antioxidant potential of molecules by studying their radical scavenging mechanisms. researchgate.net Key mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss–Electron Transfer (SPL-ET). rsc.org The feasibility of these pathways is assessed by calculating thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). nih.govmdpi.com
A lower BDE value indicates a greater ease of hydrogen atom donation to a radical, suggesting a potent antioxidant activity via the HAT mechanism. nih.gov For instance, DFT studies on 3-aryl-4-hydroxycoumarin derivatives showed a good correlation between low O-H BDE values and high radical scavenging activity. opensciencepublications.com Similarly, studies on other phenolic compounds have demonstrated that the catecholic moiety is often the preferred site for H-atom donation. mdpi.com For 3-Methoxyiminostilbene, DFT calculations could determine the BDE of the N-H bond of the iminostilbene core, providing insight into its potential as a radical scavenger.
Beyond thermodynamics, DFT can be used to estimate the kinetic parameters of radical scavenging reactions, providing a more dynamic picture of antioxidant activity. nih.gov By calculating the Gibbs free energy of activation (ΔG#), one can predict the rate constant (k) of a reaction. rsc.org
For example, a kinetic investigation of the interaction between benzofuran–stilbene hybrid compounds and hydroperoxyl (HOO•) radicals using DFT provided the Gibbs activation energy and the corresponding rate constants. rsc.org The compound with the lowest activation energy (4.7 kcal mol⁻¹) was identified as the best antioxidant with the highest rate constant (5.702 × 10¹⁰ L mol⁻¹ s⁻¹). rsc.org Such kinetic analyses, which can incorporate quantum mechanical tunneling effects, offer a more reliable prediction of H-atom donation potency than purely thermodynamic approaches. nih.govnih.gov Applying these methods to 3-Methoxyiminostilbene would allow for a quantitative prediction of its reactivity towards various physiologically relevant radicals.
A fundamental application of DFT is the optimization of molecular structures to find their lowest energy conformation. als-journal.comscispace.com This process is a prerequisite for almost all other computational analyses, as the geometry of a molecule dictates its properties and reactivity. nih.gov The optimization is achieved by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, which is confirmed by frequency calculations showing no imaginary frequencies. als-journal.com
DFT calculations, for example at the B3LYP/6-311G(d,p) level of theory, have been used to optimize the structures of various heterocyclic compounds. nih.govdergipark.org.tr The resulting optimized geometries provide accurate bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data. als-journal.com For 3-Methoxyiminostilbene, geometry optimization would provide the most stable three-dimensional arrangement of its atoms, which is the foundational data needed for subsequent molecular docking, electronic property calculations, and kinetic studies. nih.goviiit.ac.in
Molecular Dynamics Simulations to Assess Complex Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the dynamic behavior of molecules and their interactions, providing insights into the stability of complexes formed between a ligand, such as an iminostilbene derivative, and a biological target, like a protein or enzyme. nih.gov The stability of such complexes is crucial for the efficacy of potential drug candidates.
A typical MD simulation protocol involves several key steps:
System Setup: A system is constructed containing the ligand-protein complex, solvated in a water box with appropriate ions to neutralize the charge.
Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing it to reach a stable state.
Production Run: The simulation is run for an extended period, during which the trajectory of all atoms is recorded.
Analysis of the MD trajectory can provide valuable data on the stability of the complex, such as:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major conformational changes.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues, indicating which parts of the protein are more flexible or rigid upon ligand binding.
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. A consistent pattern of hydrogen bonding indicates a stable interaction.
In a study on 2,3,3',4'-tetramethoxy-trans-stilbene, a related methoxy-stilbene derivative, MD simulations were used to understand its molecular dynamics, providing a picture of its internal mobility. rsc.orgresearchgate.net Although this study did not focus on a ligand-protein complex, it highlights the capability of MD simulations to probe the dynamic nature of methoxy-substituted stilbenoid structures.
| Parameter | Description | Typical Use in Stability Assessment |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | To assess the overall stability of the protein-ligand complex over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom from its average position. | To identify flexible regions of the protein upon ligand binding. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | To evaluate changes in the protein's overall shape and folding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | To determine the specific interactions that contribute to complex stability. |
In Silico Screening and Predictive Modeling
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. princeton.edu This method is cost-effective and time-efficient compared to traditional high-throughput screening. Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, complements virtual screening by predicting the biological activity or other properties of molecules based on their chemical structure. nih.gov
While there are no specific in silico screening or predictive modeling studies centered on 3-Methoxyiminostilbene in the available literature, the application of these techniques to similar molecular scaffolds is well-documented. For instance, stilbene-linked 1,2,3-triazoles have been subjected to in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to evaluate their drug-likeness. nih.gov Such studies utilize various computational filters and models to predict physicochemical properties and pharmacokinetic parameters.
Commonly used in silico screening and predictive modeling approaches include:
Ligand-Based Virtual Screening: This method uses the knowledge of known active molecules to identify others with similar properties.
Structure-Based Virtual Screening: This approach, which includes molecular docking, uses the 3D structure of the biological target to screen for compounds that can bind to it. benthamdirect.com
QSAR Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.
Predictive models are often built using machine learning algorithms that learn from large datasets of chemical structures and their corresponding experimental properties. chemrxiv.org Graph neural networks, for example, can learn representations directly from molecular graphs to predict various chemical properties with high accuracy. chemrxiv.org
The following table summarizes some of the key predictive models and their applications in drug discovery, which could be hypothetically applied to 3-Methoxyiminostilbene.
| Model/Technique | Description | Predicted Properties |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding affinity, binding mode, protein-ligand interactions. |
| QSAR | Correlates chemical structure with biological activity. | Potency, toxicity, pharmacokinetic properties. |
| ADME Prediction | Models the absorption, distribution, metabolism, and excretion of a compound. | Oral bioavailability, blood-brain barrier penetration, metabolic stability. |
| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Virtual screening hits, understanding of structure-activity relationships. |
Mechanistic Studies on 3 Methoxyiminostilbene Metabolism in Vitro
Identification of In Vitro Metabolic Pathways for Iminostilbene-related Structures
In vitro investigations using human liver microsomes and other subcellular fractions have been instrumental in elucidating the primary metabolic routes for iminostilbene-based compounds. These pathways primarily involve oxidative and conjugative reactions that increase the polarity of the molecules, facilitating their eventual elimination.
Aromatic hydroxylation is a common metabolic pathway for many xenobiotics, including those with a tricyclic structure. For iminostilbene-related compounds, hydroxylation can occur at various positions on the aromatic rings. In the case of 3-methoxyiminostilbene, hydroxylation of the aromatic rings is a probable metabolic route.
A key metabolic pathway for compounds containing methoxy (B1213986) groups is O-demethylation. This reaction, catalyzed by cytochrome P450 enzymes, involves the removal of the methyl group from the methoxy moiety, resulting in the formation of a hydroxyl group. For 3-methoxyiminostilbene, this would lead to the formation of 3-hydroxyiminostilbene. Studies on other aromatic compounds have shown that O-demethylation is a significant route of metabolism in liver microsomes. nih.govnih.govwisc.eduresearchgate.net
Table 1: Predicted Hydroxylation and O-Demethylation Metabolites of 3-Methoxyiminostilbene
| Parent Compound | Metabolic Reaction | Predicted Metabolite |
| 3-Methoxyiminostilbene | Aromatic Hydroxylation | Hydroxy-3-methoxyiminostilbene isomers |
| 3-Methoxyiminostilbene | O-Demethylation | 3-Hydroxyiminostilbene |
While 3-methoxyiminostilbene itself does not have an N-alkyl group, the iminostilbene (B142622) nucleus can undergo modifications. For derivatives with N-alkyl substituents, N-dealkylation is a significant metabolic pathway. nih.govsemanticscholar.orgencyclopedia.pubnih.govrsc.org This process involves the enzymatic removal of an alkyl group from a nitrogen atom, a reaction also mediated by cytochrome P450 enzymes. nih.govsemanticscholar.org
Dehydrogenation reactions have also been observed for some iminostilbene structures, leading to the formation of unsaturated metabolites. Furthermore, the primary metabolites, particularly those with newly formed hydroxyl groups from hydroxylation and O-demethylation, are susceptible to phase II conjugation reactions. The most common conjugation pathway for such metabolites is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety. nih.gov This process significantly increases the water solubility of the metabolites, preparing them for excretion. Other potential conjugation reactions include sulfation.
Table 2: Potential Phase I and Phase II Metabolic Pathways for Iminostilbene Structures
| Metabolic Phase | Reaction Type | Description |
| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. |
| Phase I | O-Demethylation | Removal of a methyl group from a methoxy (-OCH3) group, forming a hydroxyl group. |
| Phase I | N-Dealkylation | Removal of an alkyl group from a nitrogen atom (applicable to N-substituted derivatives). |
| Phase I | Dehydrogenation | Removal of hydrogen atoms, leading to the formation of a double bond. |
| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility. |
| Phase II | Sulfation | Conjugation with a sulfonate group. |
Role of Microsomal Enzymes in In Vitro Biotransformation
Microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily, are the primary drivers of phase I metabolic reactions for a vast array of xenobiotics, including iminostilbene-related compounds. nih.govmdpi.comresearchgate.netmdpi.com In vitro studies with human liver microsomes have identified specific CYP isozymes responsible for the metabolism of these structures. For instance, CYP3A4 has been shown to be a key enzyme in the metabolism of carbamazepine (B1668303) and its derivatives. pharmgkb.org It is highly probable that CYP3A4, and potentially other CYP isoforms such as those in the CYP2C and CYP1A families, are involved in the oxidative metabolism of 3-methoxyiminostilbene. nih.gov These enzymes are responsible for catalyzing the hydroxylation and O-demethylation reactions. nih.govmdpi.com The activity of these microsomal enzymes is dependent on co-factors such as NADPH. pharmgkb.org
Chromatographic and Mass Spectrometric Analysis for Metabolite Characterization
The identification and quantification of metabolites formed during in vitro studies are heavily reliant on advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS).
HPLC is a cornerstone technique for the analysis of drug metabolites in complex biological matrices like microsomal incubates. researchgate.netnih.govsemanticscholar.orgoaji.netmolnar-institute.com Reversed-phase HPLC, often coupled with ultraviolet (UV) or diode-array detection, is commonly used for the separation of a parent compound from its more polar metabolites. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The retention time of the parent compound is generally longer than that of its hydroxylated or demethylated metabolites due to the increased polarity of the latter.
Table 3: Typical HPLC Parameters for Iminostilbene-Related Compound Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient |
| Detector | UV or Diode-Array Detector (DAD) |
| Flow Rate | 1.0 mL/min |
GC/MS is another powerful tool for the identification of drug metabolites, often after a derivatization step to increase the volatility and thermal stability of the analytes. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. researchgate.netmdpi.comresearchgate.net This fragmentation pattern serves as a "fingerprint" for structural elucidation. For iminostilbene metabolites, GC/MS can provide crucial information about the site of hydroxylation or other structural modifications based on the observed fragment ions. researchgate.net
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) stands as a pivotal analytical tool in the in vitro investigation of drug metabolism, offering unparalleled precision and sensitivity for the identification and structural elucidation of metabolites. The application of HRMS, particularly techniques like liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF) or Orbitrap mass spectrometry, is essential for creating a comprehensive metabolic profile of novel compounds such as 3-Methoxyiminostilbene. These methods provide accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of elemental compositions for both the parent compound and its metabolites.
In the context of 3-Methoxyiminostilbene metabolism, HRMS facilitates the detection of a wide array of potential biotransformations. The high resolving power of these instruments can distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions—which is a common challenge in metabolite identification. Data-dependent and independent acquisition strategies enable the collection of both full-scan mass spectra and fragmentation data (MS/MS) in a single chromatographic run. This fragmentation data is crucial for pinpointing the exact site of metabolic modification on the 3-Methoxyiminostilbene molecule.
Mechanistic studies leveraging HRMS would involve incubating 3-Methoxyiminostilbene with various in vitro systems, such as human liver microsomes or hepatocytes. Following incubation, the samples are analyzed to detect potential metabolites. The metabolic pathways for the core iminostilbene structure are known to involve epoxidation and hydroxylation. For 3-Methoxyiminostilbene, key metabolic reactions anticipated and detectable by HRMS include:
O-demethylation: The methoxy group is a primary site for metabolism, leading to the formation of a hydroxylated metabolite.
Hydroxylation: Addition of a hydroxyl group to the aromatic rings or other positions on the iminostilbene core.
Epoxidation: Formation of an epoxide, particularly across the 10,11-double bond of the iminostilbene bridge, a common pathway for related compounds like carbamazepine. nih.gov
Combination Reactions: The initial metabolites can undergo further biotransformations, leading to metabolites with multiple modifications, such as hydroxylation and O-demethylation.
Conjugation: Phase II metabolic reactions, such as glucuronidation or sulfation of the newly formed hydroxyl groups, can also be identified by the characteristic mass shifts they produce.
The data generated from HRMS analysis allows for the construction of a detailed metabolic map for 3-Methoxyiminostilbene. By comparing the mass spectra and retention times of the parent compound with the detected metabolites, researchers can hypothesize the structures of these biotransformation products. The fragmentation patterns observed in the MS/MS spectra provide confirmatory evidence for these structural assignments.
Below is a table of putative metabolites of 3-Methoxyiminostilbene that would be targeted for identification in an in vitro study using high-resolution mass spectrometry.
| Putative Metabolite | Metabolic Reaction | Change in Mass (Da) |
| 3-Hydroxyiminostilbene | O-demethylation | -14.01565 |
| Hydroxy-3-methoxyiminostilbene | Hydroxylation | +15.99491 |
| 3-Methoxyiminostilbene-10,11-epoxide | Epoxidation | +15.99491 |
| Dihydroxyiminostilbene | O-demethylation + Hydroxylation | +1.97926 |
| 3-Methoxyiminostilbene glucuronide | Glucuronidation | +176.03209 |
| 3-Hydroxyiminostilbene glucuronide | O-demethylation + Glucuronidation | +162.01644 |
| 3-Hydroxyiminostilbene sulfate | O-demethylation + Sulfation | +65.96738 |
Applications in Chemical Biology and Chemical Probe Development
Iminostilbene (B142622) as a Scaffold for Chemical Biology Probes
The iminostilbene framework is particularly valuable for creating chemical probes due to its inherent biological activity and synthetic tractability. This scaffold allows for systematic structural modifications to fine-tune potency, selectivity, and functionality for specific biological investigations.
The design of small molecule modulators based on the iminostilbene scaffold involves strategic chemical synthesis to create derivatives with specific biological activities. A key example is the development of an iminostilbene (ISB) probe to investigate macrophage inflammation. In one study, a small molecular probe of ISB was designed and synthesized using click chemistry, a method that allows for the efficient and specific joining of molecular components. This approach facilitates the attachment of reporter tags (like fluorophores or affinity handles) to the core iminostilbene structure, enabling the visualization and identification of its cellular targets.
The synthesis process often begins with the core iminostilbene structure, which can be chemically modified. For instance, processes have been developed for the preparation of N-chlorocarbonyl-10-methoxy-iminostilbene from 10-methoxy-iminostilbene and triphosgene. google.comgoogle.com This intermediate can then be further reacted to produce a variety of derivatives.
Chemical tools derived from iminostilbene are powerful instruments for exploring complex biological processes. escholarship.orguoregon.edu For example, an ISB-based chemical probe was utilized to study the role of macrophage-mediated inflammation in myocardial ischemia/reperfusion (MI/R) injury. Researchers found that ISB exhibited significant anti-myocardial injury activity by improving cardiac function and reducing myocardial infarction. In vitro, the ISB probe demonstrated a strong ability to inhibit the transcription and expression of inflammatory cytokines in macrophages. This demonstrates how a specifically designed chemical tool can be used to dissect a complex disease-related pathway, providing insights into the molecular mechanisms of inflammation.
A crucial application of chemical probes is the identification and validation of their biological targets. Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used for this purpose. In the case of the iminostilbene probe, a click chemistry-ABPP approach was employed to find its molecular target within macrophages. This involved using the probe to "fish out" its binding partners from the cellular proteome.
Through this method, pyruvate (B1213749) kinase isozyme M2 (PKM2) was identified as a direct target of iminostilbene. The binding interaction was further validated using several biophysical techniques, as detailed in the table below.
| Validation Method | Finding |
| Competitive Inhibition Assay | Verified the specific binding of iminostilbene to PKM2. |
| Surface Plasmon Resonance (SPR) | Showed that iminostilbene bound to PKM2 in a dose-dependent manner, confirming direct interaction. |
| Cellular Thermal Shift Assay (CETSA) | Confirmed target engagement within the cellular environment. |
| Drug Affinity Responsive Target Stability (DARTS) | Further validated the direct binding interaction between iminostilbene and PKM2. |
This successful identification and validation of PKM2 as the target of iminostilbene highlights the efficacy of using scaffold-based chemical probes to uncover novel drug-target interactions and elucidate biological pathways.
Use of Iminostilbene Derivatives in Materials Science (e.g., OLEDs, DSSCs)
The dibenzo[b,f]azepine core, the foundational structure of iminostilbene, has garnered interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govnih.gov The rigid, electron-rich nature of this scaffold makes it a suitable building block for creating thermally stable and efficient electronic materials.
In the field of OLEDs, derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine have been designed and synthesized as novel host materials. researchgate.netrsc.org These materials are crucial for the performance of phosphorescent OLEDs, which are used in displays and lighting. By attaching donor groups like triphenylamine (B166846) or carbazole (B46965) to the dibenzo[b,f]azepine core, researchers have developed materials with excellent thermal stability (glass transition temperatures up to 137 °C) and high triplet energy levels (>2.60 eV). researchgate.netrsc.org These properties are essential for creating highly efficient and stable green and red OLEDs. researchgate.net For instance, red phosphorescent OLEDs using a dibenzo[b,f]azepine-based host material have achieved maximum external quantum efficiencies (EQE) of over 26%. researchgate.net The structure is also incorporated into materials for blue OLEDs, which are notoriously difficult to create with long lifetimes. google.com
The dibenzo[b,f]azepine moiety has also been recognized for its potential in creating dyes for DSSCs. nih.govnih.gov In a typical DSSC, a dye absorbs light and injects electrons into a semiconductor, generating an electric current. nih.gov The molecular structure of the dye is critical for efficient light absorption and charge transfer. Organic dyes based on a donor-π-spacer-acceptor design are common, and the electron-donating properties of the dibenzo[b,f]azepine scaffold make it a candidate for the donor component of such dyes. nih.gov While specific performance data for 3-methoxy iminostilbene in DSSCs is not detailed, the broader class of related panchromatic dyes, such as those based on BODIPY, have been successfully used as photosensitizers. beilstein-journals.orgrsc.org
Dibenzo[b,f]azepine Moiety in Ligand Design for Metal Complexes
The dibenzo[b,f]azepine structure serves as a versatile platform for designing ligands that can coordinate with metal ions to form complexes with unique properties. acs.org The nitrogen atom within the seven-membered ring and the aromatic rings provide multiple coordination points, allowing for the formation of stable complexes with various transition metals.
For example, 5H-Dibenz[b,f]azepine is used as a starting material to synthesize olefinic multidentate ligands, which are then used to prepare Rhodium(I) complexes. Furthermore, 10,11-dihydrodibenzo[b,f]azepine has been used to create pincer ligands for complexes with metals such as Palladium (Pd), Iridium (Ir), and Rhodium (Rh). nih.gov Pincer ligands are a class of tridentate ligands that bond to a metal in a pincer-like fashion, often conferring high stability and catalytic activity to the resulting complex. The ability of the dibenzo[b,f]azepine scaffold to be functionalized allows for precise tuning of the electronic and steric properties of the ligand, thereby influencing the reactivity and catalytic performance of the metal center. Related heterocyclic structures, like benzodiazepines, have also been extensively used as ligands in the preparation of organometallic and metal complexes for potential pharmacological applications. mdpi.com
Advanced Analytical Techniques for 3 Methoxyiminostilbene Research
Chromatographic Separations
Chromatography is fundamental in isolating 3-Methoxyiminostilbene from complex mixtures, such as reaction matrices or biological samples. The choice of technique depends on the sample's complexity, the required resolution, and the analytical goal, whether it be qualitative identification or precise quantification. For iminostilbene (B142622) and its derivatives, various chromatographic methods have been successfully employed. nih.govoup.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages for the analysis of compounds like 3-Methoxyiminostilbene. It allows for the parallel analysis of numerous samples, leading to high throughput and reduced solvent consumption. rsc.org HPTLC methods have been developed for the simultaneous analysis of the structurally related drug carbamazepine (B1668303) and its key impurity, iminostilbene. rsc.orgresearchgate.net
This technique's high sensitivity is suitable for detecting impurities at levels required by regulatory bodies. rsc.org A similar HPTLC method could be readily developed for 3-Methoxyiminostilbene to resolve it from starting materials, by-products, and degradation products. The method would likely involve silica (B1680970) gel plates as the stationary phase and a mixture of non-polar and polar organic solvents as the mobile phase, with UV detection for visualization and quantification.
Table 1: Illustrative HPTLC Parameters for Iminostilbene Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | HPTLC Silica Gel 60 F254 | Provides a high-resolution separation medium. |
| Mobile Phase | Hexane:Ethyl Acetate:Formic Acid (e.g., 8:2:0.5 v/v/v) | Separates compounds based on polarity. |
| Application | Automated band-wise application | Ensures precise and reproducible sample loading. |
| Detection | UV Densitometry at 254 nm | Allows for quantification of the separated compounds. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns with sub-2 µm particles, UPLC delivers faster analysis times, superior resolution, and enhanced sensitivity. These characteristics are invaluable for the impurity profiling of pharmaceutical compounds.
For compounds structurally similar to 3-Methoxyiminostilbene, such as carbamazepine and its impurities, reversed-phase HPLC and UPLC methods are well-established for their accurate and precise quantification. nih.govoup.com A UPLC method for 3-Methoxyiminostilbene would likely employ a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. This approach would be highly effective for resolving and quantifying 3-Methoxyiminostilbene and any closely related impurities.
Table 2: Representative UPLC Conditions for Analysis
| Parameter | Typical Condition | Advantage |
|---|---|---|
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | High efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization in MS detection. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle columns. |
| Detection | UV (e.g., 254 nm) and/or Mass Spectrometry | Provides both quantitative and structural information. |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. While 3-Methoxyiminostilbene itself has a relatively high boiling point, GC analysis can be employed for related, more volatile impurities or starting materials that might be present in a sample. env.go.jp Furthermore, GC is often used for the analysis of compounds that can be made volatile through a process called derivatization. chromatographyonline.com
For the analysis of trace-level impurities in pharmaceutical ingredients, GC coupled with mass spectrometry (GC-MS) is a common and highly sensitive method. thermofisher.com To analyze 3-Methoxyiminostilbene by GC, a derivatization step, such as silylation, would likely be necessary to increase its volatility and thermal stability, preventing degradation in the hot GC inlet and column.
Table 3: General GC Parameters for Analysis of Derivatized Amines
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | DB-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm | A robust, low-bleed column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas to carry the sample through the column. |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 15°C/min) | Separates compounds based on their boiling points. |
| Detector | Mass Spectrometer (MS) | Provides both quantification and structural identification. |
Mass Spectrometry (MS) Techniques
Mass Spectrometry is an indispensable tool in the analysis of 3-Methoxyiminostilbene, providing critical information on molecular weight and structure. When coupled with chromatographic separation techniques, it offers unparalleled specificity and sensitivity.
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical step in structural elucidation. delpharm.comlcms.cz For a novel or uncharacterized compound, HRMS is essential for confirming its identity.
In the context of 3-Methoxyiminostilbene research, HRMS would be used to:
Confirm the Molecular Formula: By comparing the exact measured mass with the theoretical mass calculated for C15H13NO (223.0997 g/mol ), the identity of the main compound can be verified with high confidence. lgcstandards.comnih.gov
Identify Unknown Impurities: During impurity profiling, HRMS can determine the elemental formulas of unknown peaks, providing crucial clues to their structures. lcms.cz
Fragment Analysis: When combined with tandem MS (MS/MS), HRMS can fragment the molecule and accurately measure the mass of the resulting pieces. This fragmentation pattern serves as a structural fingerprint, helping to distinguish between isomers and elucidate the connectivity of atoms.
Table 4: Application of HRMS in Structural Elucidation
| Capability | Information Provided | Significance for 3-Methoxyiminostilbene |
|---|---|---|
| Accurate Mass Measurement | Elemental Formula (e.g., C15H13NO) | Unambiguous confirmation of the compound's identity. |
| MS/MS Fragmentation | Structural Fragments | Provides detailed structural information and helps identify specific parts of the molecule. |
| Impurity Profiling | Elemental Formulas of Unknowns | Facilitates rapid identification of process-related impurities and degradation products. |
MALDI-Imaging Mass Spectrometry for Spatial Distribution
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.gov This technology is increasingly used in pharmaceutical research to understand how a drug and its metabolites are distributed throughout an organ or even a whole-body section. jst.go.jpresearchgate.netrsc.org
For 3-Methoxyiminostilbene, MALDI-IMS could be applied in preclinical studies to:
Visualize Drug Uptake: Determine the specific regions within a target tissue (e.g., the brain or liver) where the compound accumulates. scispace.com
Map Metabolite Distribution: Simultaneously map the parent compound and its metabolites, providing insights into where the drug is being processed in the body.
Correlate with Histology: By analyzing the tissue section after imaging, the molecular distribution can be directly correlated with specific cellular structures, linking pharmacokinetics to tissue pathology or efficacy. nih.govscispace.com
This technique provides invaluable information for drug discovery and development, helping to explain a compound's efficacy or potential toxicity based on its precise location in biological systems. jst.go.jp
Table 5: Principles and Applications of MALDI-Imaging Mass Spectrometry
| Aspect | Description | Relevance to 3-Methoxyiminostilbene Research |
|---|---|---|
| Principle | A laser desorbs and ionizes molecules from a tissue section coated with a matrix. A mass spectrum is collected at each spot, creating a molecular map. | Allows for label-free visualization of the compound in its native biological environment. |
| Application | Drug and metabolite distribution studies, biomarker discovery, spatial proteomics/lipidomics. | Could reveal target engagement and off-target accumulation, guiding further development. |
| Key Advantage | Provides spatial context to molecular data, linking chemical information with biological structures. | Offers a deeper understanding of pharmacokinetics and pharmacodynamics compared to homogenized tissue analysis. |
LC-MS/MS for Metabolite Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of drug metabolites. Its high sensitivity and selectivity make it ideal for identifying and quantifying metabolites of 3-Methoxyiminostilbene in biological samples. The methodology involves chromatographic separation of the parent compound and its metabolites, followed by ionization and mass analysis.
In a typical application, a reverse-phase liquid chromatography system, often utilizing a C18 column, is used to separate the analytes based on their polarity. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), run in a gradient elution mode to achieve optimal separation.
Following separation, the analytes are introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source in positive ion mode. Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, is employed for quantification. tandfonline.comspringernature.com In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity and minimizing matrix interference. oup.com For metabolite identification, full scan and product ion scan modes are used to determine the mass-to-charge ratio (m/z) of potential metabolites and to obtain their fragmentation patterns, which helps in structural elucidation.
While specific metabolite data for 3-Methoxyiminostilbene is not extensively published, the parameters used for the analogous compound oxcarbazepine (B1677851) and its primary active metabolite, licarbazepine (B1675244) (MHD), provide a template for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Oxcarbazepine (OXC) | 253.1 | 180.2 | semanticscholar.org |
| Licarbazepine (MHD) | 255.1 | 165.1 | oup.com |
| OXC-d4 (Internal Standard) | 257.2 | 212.1 | nih.gov |
| MHD-¹³C₆ (Internal Standard) | 261.1 | 198.2 | oup.com |
GC/MS for Metabolite Characterization
Gas chromatography/mass spectrometry (GC/MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. However, for compounds like iminostilbene derivatives, direct analysis can be challenging due to their limited volatility and potential for thermal degradation. nih.gov The active metabolite of the related drug oxcarbazepine, for instance, is known to thermally break down in the hot GC injector port, which can lead to the formation of carbamazepine and result in false positives or inaccurate characterization. nih.gov
To overcome these challenges, derivatization is a crucial step prior to GC/MS analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For iminostilbene metabolites containing hydroxyl or amine groups, silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are fragmented by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries (like the NIST library) for compound identification. nih.gov This technique is particularly useful for characterizing the core structure of metabolites after their successful derivatization.
Spectroscopic Characterization (e.g., NMR, IR)
Spectroscopic techniques are indispensable for the definitive structural elucidation of 3-Methoxyiminostilbene. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and the connectivity of its atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Methoxyiminostilbene, the IR spectrum would be expected to show several characteristic absorption bands:
C=N Stretch: A moderate to strong absorption band around 1600-1650 cm⁻¹ corresponding to the imine group. researchgate.net
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.
C-O Stretch: An absorption band in the 1000-1300 cm⁻¹ region, indicative of the methoxy (B1213986) ether group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides precise information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. For 3-Methoxyiminostilbene, one would expect to see complex signals in the aromatic region (approx. 6.7-7.5 ppm) for the protons on the dibenzoazepine ring system. chemicalbook.com The protons on the stilbene (B7821643) double bond would likely appear as distinct signals, and a sharp singlet integrating to three protons would be observed for the methoxy (-OCH₃) group, typically in the 3.8-4.0 ppm range.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the aromatic rings would resonate in the 110-150 ppm range, while the carbon of the methoxy group would appear further upfield (approx. 55-60 ppm). guidechem.com
Together, these spectroscopic methods provide unambiguous confirmation of the molecular structure of 3-Methoxyiminostilbene and are essential for characterizing any novel synthesized batches or isolated metabolites.
Quantitative Analysis Methodologies
The development of robust quantitative analysis methodologies is critical for various research applications, including pharmacokinetic studies. LC-MS/MS is the preferred platform for the quantitative analysis of 3-Methoxyiminostilbene in biological matrices due to its superior sensitivity and specificity. nih.gov
A validated quantitative method requires careful optimization of several stages:
Sample Preparation: The initial step involves isolating the analyte from the complex biological matrix (e.g., plasma, serum). Protein precipitation with a solvent like acetonitrile is a common and straightforward method. semanticscholar.org
Chromatographic Separation: As described in section 8.2.3, achieving good chromatographic resolution between the parent drug, its metabolites, and endogenous matrix components is vital to prevent ion suppression or enhancement in the mass spectrometer.
Method Validation: The analytical method must be rigorously validated according to established guidelines. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.
Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov Intra- and inter-day assays are performed to establish these parameters, with acceptance criteria typically within ±15%. semanticscholar.org
Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites or concomitant medications.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.govark-tdm.com
The performance of quantitative methods for analogous compounds demonstrates the high level of sensitivity that can be achieved.
| Parameter | Oxcarbazepine (OXC) | Licarbazepine (MHD) | Reference |
|---|---|---|---|
| Linearity Range | 10–4011 ng/mL | 40–16061 ng/mL | tandfonline.com |
| Alternative Linearity Range | 0.02-10 µg/mL | 0.1-50 µg/mL | semanticscholar.org |
| Intra-run Precision (%CV) | < 6% | < 6% | nih.gov |
| Inter-run Precision (%CV) | < 6% | < 6% | nih.gov |
| Limit of Detection (LOD) | Not Specified | 0.5 µg/mL | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of iminostilbene (B142622) and its derivatives has traditionally involved multi-step procedures that may utilize hazardous reagents and generate substantial waste. acs.org Future research is increasingly focused on developing more environmentally benign and economically viable synthetic routes, aligning with the principles of green chemistry.
Key strategies in this area include:
Avoidance of Hazardous Reagents: A significant advancement in the synthesis of related compounds, such as the industrial preparation of 10-methoxyiminostilbene (B195700), has been the move away from potentially lethal reagents and halogenated solvents. acs.org Similar principles can be applied to the synthesis of the 3-methoxy isomer, replacing hazardous chemicals with safer alternatives. For instance, eco-friendly pathways using urea (B33335) instead of toxic reagents like phosgene (B1210022) have been explored for the synthesis of carbamazepine (B1668303) from the parent iminostilbene scaffold. rsc.orgosti.gov
Catalytic Dehydrogenation: Modern synthesis of the core iminostilbene structure is shifting towards catalytic dehydrogenation of iminodibenzyl (B195756). google.comgoogle.com These methods offer advantages such as higher yields, simpler operations, and lower reaction temperatures compared to older techniques involving bromination and dehydrobromination. google.com Further research could optimize catalysts for the selective synthesis of methoxy-substituted iminostilbenes.
Waste Reduction and Recycling: An industrial process for a related isomer focuses on the recyclability of byproducts like acetic acid and triethylamine (B128534) hydrobromide (Et₃N·HBr), significantly reducing the process's environmental footprint. acs.org Future synthetic designs for 3-Methoxy iminostilbene should incorporate similar strategies, such as using recoverable solvents and reagents. acs.orggoogle.com The use of continuous flow reactors, which offer better temperature control and mixing, can also contribute to higher yields and reduced waste compared to traditional batch reactors. osti.gov
| Methodology | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Reagents | Phosgene, Bromine, Halogenated Solvents acs.orggoogle.com | Urea, Non-halogenated Solvents, Heterogeneous Catalysts acs.orgosti.govgoogle.com | Reduced toxicity and environmental impact. |
| Process Type | Multi-step batch processes acs.org | One-pot synthesis, Continuous flow reactions acs.orgosti.gov | Improved efficiency, better process control, lower energy consumption. |
| Byproducts | Large amounts of non-recyclable effluents acs.org | Recyclable byproducts (e.g., acetic acid, Et₃N·HBr) acs.org | Minimization of waste, improved atom economy. |
Exploration of Novel Derivatization Strategies for Research Applications
The iminostilbene scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups to tune its properties for specific research applications. beilstein-journals.org Future work on this compound will likely focus on novel derivatization strategies to create a library of compounds for screening and development.
Potential derivatization strategies include:
N-Functionalization: The nitrogen atom of the azepine ring is a common site for modification, such as through N-alkylation or amidation, to introduce linkers or other functional moieties. beilstein-journals.orgsemanticscholar.org
C-Functionalization: The carbon-carbon double bond in the central ring is another key site for functionalization. semanticscholar.org For example, processes involving bromination in methanol (B129727) have been used to create bromohydrin ethers on the core structure, which can then be further modified. acs.orgresearchgate.net
Click Chemistry: A particularly promising avenue for future research is the application of "click chemistry," specifically the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). interchim.comsigmaaldrich.com By introducing an azide (B81097) or alkyne handle onto the this compound core, researchers can easily and efficiently attach a wide array of molecules, such as fluorophores, affinity tags, or bioactive compounds. interchim.comthermofisher.com This modular approach accelerates the development of new chemical tools. frontiersin.org Copper-free click reactions are especially valuable for biological applications due to the cytotoxicity associated with copper catalysts. sigmaaldrich.comnih.gov
Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry offers powerful tools for understanding reaction mechanisms, predicting molecular properties, and guiding the design of new synthetic routes. While specific modeling studies on this compound are not yet prevalent, the application of these techniques to the broader iminostilbene family demonstrates their potential value.
Future computational research could focus on:
Kinetic and Mechanistic Modeling: First principles kinetic models have been successfully developed to understand and optimize the synthesis of carbamazepine from iminostilbene. rsc.orgosti.govresearchgate.net Similar models could be created for the synthesis of this compound to identify rate-limiting steps, predict the influence of reaction conditions, and minimize byproduct formation.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure of this compound, predict its reactivity at different sites, and elucidate the transition states of key synthetic reactions. This insight can guide the rational design of more efficient synthetic pathways.
Molecular Dynamics (MD) Simulations: MD simulations can provide an atomistic view of how this compound and its derivatives interact with their environment, such as solvents or biological macromolecules. nih.govmdpi.com This can help in understanding solubility, predicting binding affinities to target proteins, and explaining the behavior of iminostilbene-based probes in complex biological systems. nih.govresearchgate.net
Expanding the Scope of Chemical Biology Probes Based on Iminostilbene Scaffolds
Chemical probes are essential small molecules used to study biological processes within cells and organisms. nih.govenamine.net The rigid, tricyclic structure of iminostilbene makes it an attractive scaffold for the development of such probes. nbinno.com Future research could focus on transforming this compound into sophisticated tools for biological imaging and diagnostics. rsc.orgnih.gov
Key areas for development include:
Design of Fluorescent Probes: The iminostilbene scaffold can be functionalized with fluorophores to create probes for optical imaging. ed.ac.uknih.gov Stilbene-based compounds have already been explored as fluorescent probes for targeting neurodegenerative markers like β-amyloid plaques. nih.govresearchgate.netnih.gov By attaching a suitable dye to the this compound core, potentially via the derivatization strategies outlined in section 9.2, novel probes could be developed for visualizing specific cellular components or processes. rsc.org The design would involve three key components: the iminostilbene scaffold as the targeting pharmacophore, a linker, and a fluorophore. nih.gov
Development of Activity-Based Probes: These probes are designed to covalently bind to the active site of specific enzymes, providing a powerful tool for studying enzyme function. frontiersin.org The this compound scaffold could be equipped with a reactive group and a reporter tag to target specific enzyme families.
Scaffold for Targeted Therapeutics: Beyond imaging, the iminostilbene scaffold could serve as a basis for designing molecules that not only bind to a biological target but also deliver a therapeutic agent. The structural modifications enabled by modern synthetic chemistry could be used to optimize binding affinity and selectivity for targets of interest. nih.gov
| Probe Type | Design Strategy | Potential Application | Key Enabling Chemistry |
|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., Rhodamine, BODIPY) to the iminostilbene scaffold. researchgate.netrsc.org | Real-time imaging of biological processes in living cells; targeting specific disease markers. nih.govnih.gov | Click Chemistry, Amide Coupling. |
| Activity-Based Probe | Incorporation of a reactive 'warhead' and a reporter tag (e.g., biotin, alkyne). frontiersin.org | Profiling enzyme activity in complex biological samples; target identification and validation. nih.gov | Multi-component reactions, modular synthesis. frontiersin.org |
| PET/SPECT Imaging Agent | Attachment of a bifunctional chelator to sequester a radionuclide. mdpi.com | Non-invasive, whole-body imaging for clinical diagnostics. nih.gov | Bioconjugation chemistry. |
Q & A
Q. What are the standard synthetic routes for 3-methoxy iminostilbene, and how do electron-donating/withdrawing substituents influence reaction efficacy?
- Methodological Answer : The synthesis of iminostilbene derivatives typically involves condensation reactions between aldehydes and amines. For this compound, electron-donating groups (e.g., methoxy) on the aldehyde component may enhance nucleophilic attack, but experimental results are inconclusive. Evidence from iminostilbene syntheses using aldehydes like 4-dimethylaminobenzaldehyde (electron-donating) and 4-nitrobenzaldehyde (electron-withdrawing) shows variable yields and purity, suggesting substituent effects are context-dependent . Optimization strategies include:
- Using stronger bases (e.g., potassium bis(trimethylsilyl)amide) to improve reaction kinetics.
- Purification via column chromatography to address impurities detected in NMR spectra.
- Data Table :
| Aldehyde Type | Substituent Effect | Yield Range | Purity Challenges |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Electron-donating | 15–30% | Impurities in NMR |
| 4-Nitrobenzaldehyde | Electron-withdrawing | 10–25% | Low crystallinity |
Q. How is this compound characterized for structural and purity validation in academic settings?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the imine bond (C=N) and methoxy group position.
- HPLC-MS : For purity assessment, particularly to detect byproducts like desipramine or trimipramine derivatives .
- Melting Point Analysis : Expected range 197–201°C, deviations indicate impurities .
- Note : Thermal gravimetric analysis (TGA) is avoided due to decomposition risks at high temperatures .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Store in airtight, light-resistant containers at 2–8°C.
- Solubility in acidic/basic solvents (e.g., DMF, pyridine) requires pH monitoring to prevent hydrolysis .
- Avoid prolonged exposure to moisture, which accelerates degradation .
Advanced Research Questions
Q. How does this compound influence the crystallization dynamics of pharmaceuticals like carbamazepine?
- Methodological Answer : Iminostilbene acts as a template for epitaxial growth of carbamazepine, reducing crystallization time from hours to minutes. In situ studies show:
Iminostilbene crystallizes first during solvent evaporation.
Carbamazepine nucleates on the iminostilbene lattice, forming a 110-textured structure .
- Implication : This template-assisted approach is scalable for manufacturing crystalline APIs.
Q. What contradictions exist in identifying this compound as a thermal decomposition product of carbamazepine?
- Methodological Answer : While TG-FTIR analysis of carbamazepine decomposition detects isocyanic acid (HNCO), iminostilbene (C14H11N) is often unobserved due to:
- Condensation at the transfer line temperature (220°C), matching its boiling point .
- Resolution : Use lower transfer line temperatures or trap volatile products for GC-MS validation.
Q. What advanced analytical methods are used to quantify this compound as an impurity in carbamazepine APIs?
- Methodological Answer : A validated HPLC protocol includes:
Standard Preparation : 10,11-dihydrocarbamazepine and iminostilbene as reference standards.
Peak Integration : Quantify impurities using the formula:
\text{Impurity (%)} = \frac{C \times r_i}{r_{Si}} \times 100
Where $ C $ = standard concentration, $ r_i $ = test peak response, $ r_{Si} $ = standard peak response <span data-key="30" class="reference-num" data-pages="undefined">11</span>.
Q. How can synthetic yields of this compound be improved while minimizing side reactions?
- Methodological Answer :
- Reaction Optimization :
- Use microwave-assisted synthesis to reduce reaction time and byproducts.
- Employ flow chemistry for better temperature control.
- Byproduct Mitigation :
- Introduce scavengers (e.g., molecular sieves) to absorb water/hydrolytic agents.
- Monitor reaction progress via inline FTIR to terminate at optimal conversion .
- Reaction Optimization :
Data Contradictions and Resolution
Q. Why do some studies report conflicting yields for iminostilbene derivatives despite similar reaction conditions?
- Analysis : Variability arises from:
Applications in Pharmaceutical Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
